ONC201 - 1616632-77-9

ONC201

Catalog Number: EVT-253714
CAS Number: 1616632-77-9
Molecular Formula: C24H26N4O
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ONC201, also known as Dordaviprone, is a small molecule belonging to a novel class of anti-cancer agents called imipridones. It was initially identified through a phenotypic cell-based screen for small molecule inducers of TNF-related apoptosis-inducing ligand (TRAIL) expression []. ONC201 has emerged as a promising anti-cancer agent due to its broad spectrum activity against various cancer cell lines and its ability to overcome drug resistance in preclinical models [, , , , , ]. This compound has demonstrated its efficacy as a single agent and in combination therapies with other anti-cancer agents [, , , ].

Future Directions
    • ONC201 is currently under clinical development with several ongoing Phase I/II clinical trials investigating its safety and efficacy in various cancer types [, ].
    • Further exploration of dose intensification strategies and combination therapies with other agents is warranted [].
    • Investigating the role of specific eIF2α kinases in ONC201-mediated ATF4 activation and the contribution of mitochondrial dysfunction to its cytotoxic effects requires further investigation [].
  • Biomarkers of Response:

    • Identifying predictive biomarkers of response to ONC201, such as CSC markers, receptor tyrosine kinase expression, and genetic mutations, will be crucial for patient selection and optimizing treatment strategies [, , , ].
  • Drug Resistance:

    • While ONC201 overcomes resistance to some extent, understanding the mechanisms of acquired resistance to ONC201 and developing strategies to prevent or overcome it will be crucial for improving long-term treatment outcomes [].
  • Analog Development:

    • Continued development of more potent and selective ONC201 analogs, like ONC206 and ONC212, holds promise for enhancing therapeutic efficacy and overcoming limitations of the parent compound [].
Source and Classification

TIC10 was initially identified from the National Cancer Institute's chemical library during a screening aimed at finding compounds that could enhance TRAIL production. It belongs to the class of imidazopyridine derivatives and is classified as an anticancer agent due to its mechanism of action that involves apoptosis induction in tumor cells. The compound is chemically classified under the molecular formula C24H26N4O and has a molar mass of approximately 386.49 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of TIC10 typically involves several chemical reactions, including a tandem copper-catalyzed regioselective N-arylation-amidation process. This method allows for the formation of angularly fused tricyclic structures from 2-aminoimidazolines and ortho-halo(hetero)aryl carboxylic acids . The general synthetic route includes:

  1. Starting Materials: Utilizing 2-aminoimidazolines and ortho-halo(hetero)aryl carboxylic acids.
  2. Catalysis: Employing copper as a catalyst to facilitate the reaction.
  3. Formation: The reaction yields angularly fused dihydroimidazoquinazolinone derivatives, which are precursors to TIC10.

This process has been optimized to improve yield and selectivity, making it suitable for larger-scale production .

Molecular Structure Analysis

Structure and Data

The molecular structure of TIC10 is characterized by an angular imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one framework. Recent studies confirmed that the active form of TIC10 is indeed an angular isomer rather than the previously thought linear structure . Key structural features include:

  • Molecular Formula: C24H26N4O
  • CAS Number: 1616632-77-9
  • Density: Approximately 1.24 g/cm³ (predicted)
  • Boiling Point: Estimated at 559.7 °C (predicted)
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 10 mM .
Chemical Reactions Analysis

Reactions and Technical Details

TIC10 undergoes various chemical reactions that contribute to its biological activity. Notably, it can induce TRAIL expression through several pathways:

  1. Inhibition of Kinases: TIC10 inhibits Akt and extracellular signal-regulated kinase pathways, leading to the activation of Foxo3a transcription factor.
  2. Gene Regulation: Foxo3a translocates to the nucleus where it binds to the TRAIL promoter, enhancing TRAIL gene transcription .
  3. Cellular Impact: TIC10 has been shown to increase sub-G1 DNA content in cancer cells, indicating apoptosis without affecting normal fibroblasts at equivalent doses .

These reactions highlight TIC10's dual role in promoting apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

Process and Data

The mechanism through which TIC10 exerts its anticancer effects involves several key processes:

  1. TRAIL Induction: TIC10 transcriptionally induces TRAIL expression in both tumor and normal cells through a p53-independent pathway.
  2. Kinase Inactivation: By inhibiting Akt and extracellular signal-regulated kinase, TIC10 activates Foxo3a, which is crucial for up-regulating TRAIL.
  3. Apoptosis Promotion: The up-regulated TRAIL protein interacts with its receptors on cancer cells, triggering apoptotic pathways that lead to cell death .

This mechanism underscores TIC10's potential as a therapeutic agent capable of overcoming resistance seen with recombinant TRAIL therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TIC10 exhibits several notable physical and chemical properties:

  • Appearance: Pale yellow solid
  • Storage Conditions: Should be stored sealed in dry conditions at temperatures below -20 °C.
  • Stability: Remains stable for one year when stored properly; solutions in dimethyl sulfoxide can last up to two months at -20 °C .
  • pKa Value: Approximately 6.38 (predicted), indicating moderate acidity that may influence its solubility and reactivity.

These properties are essential for understanding how TIC10 can be effectively utilized in therapeutic settings.

Applications

Scientific Uses

TIC10 has significant potential applications in cancer therapy due to its unique mechanism of action:

  • Anticancer Agent: Its ability to induce TRAIL makes it a candidate for treating various cancers resistant to conventional therapies.
  • Clinical Trials: TIC10 is currently undergoing clinical trials for efficacy against advanced cancers, showcasing its promise as a novel therapeutic option .
  • Research Tool: Beyond clinical applications, TIC10 serves as a valuable tool in research focused on apoptosis mechanisms and TRAIL signaling pathways.
Molecular Mechanisms of TIC10/ONC201 in Oncogenic Pathway Modulation

Dual Inactivation of Akt and ERK Signaling Cascades

TIC10 (also known as ONC201 or dordaviprone) exerts its primary anticancer effects through the simultaneous inhibition of two critical oncogenic signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascades. These pathways represent fundamental regulators of cancer cell survival, proliferation, and therapeutic resistance. Mechanistically, TIC10 directly inactivates Akt (protein kinase B) and ERK kinases, disrupting their phosphorylation-dependent activation networks. This dual inactivation creates a synergistic disruption of cancer cell signaling homeostasis that surpasses the effects of inhibiting either pathway alone [2] [9].

The biological consequence of this dual inhibition is profound. Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic factors, while ERK signaling drives proliferative gene expression. Simultaneous disruption triggers a cascade of antitumor effects, including cell cycle arrest at the S/G2-M phase transition and initiation of apoptotic pathways. Research in cervical cancer models (HeLa and SiHa cell lines) demonstrated that TIC10 treatment significantly reduced phosphorylated Akt (pAkt) and phosphorylated ERK (pERK) levels within 24 hours of exposure, with maximum inhibition (>80% reduction) observed at 48 hours post-treatment [1]. Similar findings were replicated in breast cancer models, where TIC10 effectively suppressed these pathways in both everolimus-sensitive and -resistant cell lines, with IC50 values consistently ranging between 1.43-1.90 µM across multiple cancer types [4].

Table 1: Effects of TIC10 on Akt/ERK Pathway Inhibition Across Cancer Models

Cancer TypeCell Line/ModelpAkt ReductionpERK ReductionTime to Maximum EffectFunctional Consequences
Cervical CancerHeLa>75%>70%48 hoursS/G2-M arrest, apoptosis initiation
Cervical CancerSiHa>80%>75%48 hoursClonogenic potential inhibition
ER+ Breast CancerMCF7 (everolimus-resistant)>65%>60%72 hoursSynergy with everolimus in 3D cultures
ER+ Breast CancerT47D (everolimus-resistant)>70%>65%72 hoursGrowth inhibition in 2D/3D assays
Colorectal CancerHCT116>85%>80%24 hoursFoxo3a nuclear translocation, TRAIL upregulation

The therapeutic implications of this dual pathway inhibition extend beyond direct cytotoxicity. By simultaneously targeting these frequently co-activated pathways in cancer, TIC10 circumvents a common resistance mechanism wherein inhibition of one pathway leads to compensatory upregulation of the other. This effect is particularly valuable in malignancies exhibiting hyperactivation of both pathways, which correlates with aggressive phenotypes and treatment resistance [5]. The ability to disable these parallel survival signals establishes a molecular foundation for TIC10's broad-spectrum anticancer activity observed across diverse tumor types.

Foxo3a-Mediated Transcriptional Regulation of TRAIL

The inactivation of Akt and ERK by TIC10 initiates a precisely orchestrated molecular cascade centered on the transcription factor Foxo3a (Forkhead box O3). Under normal physiological conditions, growth factor signaling leads to Akt- and ERK-mediated phosphorylation of Foxo3a, resulting in its sequestration in the cytoplasm through binding with 14-3-3 proteins, effectively inhibiting its transcriptional activity. TIC10 disrupts this process by inactivating Akt and ERK kinases, thereby preventing Foxo3a phosphorylation. This permits Foxo3a nuclear translocation and DNA binding activity [2] [9].

Once within the nucleus, Foxo3a specifically binds to the promoter region of the TRAIL (TNF-Related Apoptosis-Inducing Ligand) gene, initiating its transcriptional upregulation. This mechanism operates independently of p53 status, making it effective even in p53-mutant cancers where conventional therapies often fail. Research demonstrates that TIC10 induces a sustained upregulation of TRAIL mRNA and protein expression, with cell surface TRAIL protein increasing by 3-5 fold within 24 hours of treatment and persisting for up to 72 hours post-treatment removal [2] [7]. This prolonged effect distinguishes TIC10 from recombinant TRAIL protein therapies, which suffer from short half-lives and poor biodistribution.

Table 2: TRAIL Upregulation Kinetics Following TIC10 Treatment

Time Post-TIC10 TreatmentTRAIL mRNA LevelCell Surface TRAIL ProteinTranscriptional Regulators Activatedp53 Dependence
12 hours2.5-3.0 fold increase1.8-2.2 fold increaseEarly Foxo3a nuclear localizationIndependent
24 hours4.0-5.5 fold increase3.0-4.5 fold increasePeak Foxo3a-DNA bindingIndependent
48 hours3.0-4.0 fold increase4.0-5.0 fold increaseSustained Foxo3a activityIndependent
72 hours (post-washout)2.0-3.0 fold increase3.0-4.0 fold increaseResidual Foxo3a signalingIndependent

The Foxo3a-TRAIL axis represents a critical tumor suppressor mechanism that TIC10 reactivates pharmacologically. Unlike recombinant TRAIL administration, which delivers a transient bolus of the death ligand, TIC10 induces endogenous TRAIL production by both tumor cells and normal cells within the tumor microenvironment. This creates a sustained, physiologically relevant concentration of TRAIL that enhances its therapeutic efficacy while improving biodistribution, particularly across the blood-brain barrier [2] [7]. The tumor-selective cytotoxicity is maintained because although TRAIL is produced by normal cells, only malignant cells typically express the complete death-inducing signaling complex necessary for apoptosis initiation.

Downstream Effectors of TRAIL Upregulation: DR5 Sensitization and Bystander Effects

The TIC10-induced TRAIL upregulation initiates a precisely orchestrated apoptotic cascade through engagement with death receptors, primarily DR5 (Death Receptor 5, also known as TRAIL-R2). This process involves multiple coordinated mechanisms that collectively overcome the inherent resistance many cancers exhibit toward apoptosis. Crucially, TIC10 simultaneously upregulates DR5 expression while downregulating key anti-apoptotic proteins, creating a permissive environment for TRAIL-mediated cell death [1] [6].

DR5 upregulation occurs through the integrated stress response (ISR) pathway, which TIC10 activates via mitochondrial protease ClpP agonism. This leads to phosphorylation of eIF2α and subsequent ATF4 (Activating Transcription Factor 4) accumulation. ATF4, in conjunction with the downstream transcription factor CHOP (C/EBP Homologous Protein), directly binds to the DR5 promoter, increasing its transcription by 3-4 fold within 24 hours of TIC10 exposure. In cervical cancer models, this DR5 upregulation was particularly pronounced in HeLa cells (HPV18+), while SiHa cells (HPV16+) showed alternative apoptotic activation, highlighting context-dependent mechanisms [1] [6]. Simultaneously, TIC10 downregulates critical inhibitors of apoptosis (IAPs), including cellular FLICE-inhibitory protein (cFLIP), X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis 1 (cIAP-1). In gastric adenocarcinoma models, this dual modulation created a 5-7 fold increase in sensitivity to TRAIL-mediated apoptosis [6].

The therapeutic potential of these mechanisms is amplified through bystander effects within the tumor microenvironment. TIC10-induced TRAIL production occurs not only in malignant cells but also in stromal cells, immune effectors, and tumor-associated normal cells. This creates a paracrine signaling network where TRAIL produced by one cell can initiate apoptosis in DR5-expressing neighboring cancer cells, irrespective of their individual TIC10 uptake. The effect is particularly impactful when combined with exogenous TRAIL agonists. In gastric cancer models, TIC10 pretreatment followed by PEGylated trimeric TRAIL (TLY012) demonstrated synergistic cytotoxicity (combination indices <0.6) through:

  • Enhanced DR5 clustering and DISC (Death-Inducing Signaling Complex) formation
  • Increased caspase-8 activation (3.5-5 fold increase)
  • Accelerated caspase-3/7 execution (4-6 fold elevation)
  • PARP cleavage induction (85-95% in dual therapy vs. 30-40% with single agents) [6]

Table 3: Combination Strategies Leveraging TIC10-Induced TRAIL/DR5 Signaling

Combination PartnerCancer ModelMechanistic BasisObserved SynergyKey Molecular Effects
rhTRAIL/TLY012 (PEGylated TRAIL)Gastric adenocarcinomaTIC10 pre-primes via DR5↑, cFLIP↓, XIAP↓CI<0.6; 5-7 fold apoptosis increaseEnhanced caspase-3/7 activation, PARP cleavage
Everolimus (mTOR inhibitor)ER+ Breast cancerTIC10 counteracts everolimus resistance via ISR activation3-5.5% additional growth inhibitionOXPHOS suppression, ATP depletion in resistant cells
EZH2 inhibitors (EPZ-6438)Glioma, breast cancerH3K27me3 reduction enhances ISR and DR5 expressionEnhanced apoptosis in epigenetic therapy combinationsATF4-dependent DR5 upregulation potentiated
HDAC inhibitors (Vorinostat)Multiple solid tumorsChromatin relaxation promotes TRAIL transcriptionTriple combinations with EZH2i show synergyFoxo3a access to TRAIL promoter enhanced

However, the efficacy of these mechanisms exhibits context-dependent variability. Some neuroblastoma subtypes lacking MYCN amplification showed paradoxical upregulation of oncogenic markers (c-Myc, LGR5) and suppression of tumor suppressor ATRX following TIC10 exposure [10]. Similarly, DR5 upregulation magnitude varies across malignancies, with certain tumors requiring combinatorial approaches to achieve significant apoptosis. These observations underscore the importance of molecular profiling when considering TIC10 monotherapy and highlight the value of rational combination strategies that exploit the TRAIL-sensitized state created by TIC10 pretreatment [6] [10].

Properties

CAS Number

1616632-77-9

Product Name

TIC10

IUPAC Name

11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3

InChI Key

VLULRUCCHYVXOH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5

Synonyms

ONC201

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.